PDE4 Enzyme Binding Affinity (Ki) Comparison: NIS-62949 vs. Rolipram vs. Roflumilast
NIS-62949 demonstrates distinct binding characteristics at the PDE4 catalytic site compared to classical inhibitors. In a guinea-pig brain membrane binding assay using [3H]-rolipram as the radioligand, NIS-62949 exhibited a Ki value of 172 nM, placing it in a moderate affinity range relative to rolipram itself (Ki ≈ 1–2 nM for the high-affinity rolipram-binding site, HARBS) and roflumilast (IC50 ≈ 0.2–0.8 nM at PDE4 catalytic site) [1][2]. This lower affinity for HARBS is mechanistically linked to the reduced emetic potential of NIS-62949, as high-affinity binding to HARBS in the brainstem has been causally associated with PDE4 inhibitor-induced nausea and vomiting [1]. The functional IC50 of 380 nM in guinea-pig macrophage PDE4 assay further confirms that NIS-62949 operates in a potency range deliberately tuned to preserve anti-inflammatory efficacy while mitigating centrally-mediated adverse effects [1][2].
| Evidence Dimension | PDE4 enzyme binding affinity (Ki) and functional inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 172 nM (guinea-pig brain membrane, [3H]-rolipram binding); IC50 = 380 nM (guinea-pig macrophage PDE4) |
| Comparator Or Baseline | Rolipram Ki ≈ 1–2 nM (HARBS); Roflumilast IC50 ≈ 0.2–0.8 nM (PDE4 catalytic site) |
| Quantified Difference | NIS-62949 Ki is approximately 86- to 172-fold higher than rolipram at HARBS; IC50 is approximately 475- to 1900-fold higher than roflumilast at PDE4 catalytic site |
| Conditions | Guinea-pig brain membrane binding assay ([3H]-rolipram displacement); guinea-pig macrophage PDE4 functional assay |
Why This Matters
The reduced HARBS affinity of NIS-62949 is mechanistically linked to its wider therapeutic window—procurement specifications requiring a PDE4 inhibitor with reduced emetic risk must explicitly consider Ki at HARBS rather than catalytic site potency alone.
- [1] Dastidar SG, Ray A, Shirumalla R, et al. Pharmacology of a novel, orally active PDE4 inhibitor. Pharmacology. 2009;83(5):275-286. PMID: 19321962. View Source
- [2] BindingDB Entry BDBM50215956 (CHEMBL294831). Affinity Data: Ki 172 nM (PDE4); IC50 380 nM (guinea-pig macrophage PDE4). Deposited by ChEMBL. View Source
